DAz-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DAz-2 is a cell-permeable sulfonic acid probe that can directly detect sulfonic acid-modified proteins in living cells . It is widely used in scientific research for its ability to identify and analyze sulfenic acid modifications in proteins, which are crucial for understanding oxidative stress and redox biology .

Mechanism of Action

Target of Action

The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Mode of Action

4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Biochemical Pathways

The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .

Pharmacokinetics

It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.

Result of Action

The use of 4-(3-Azidopropyl)cyclohexane-1,3-dione in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.

Action Environment

The action of 4-(3-Azidopropyl)cyclohexane-1,3-dione is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .

Biochemical Analysis

Biochemical Properties

4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe used to detect cysteine oxidation in proteins . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Cellular Effects

4-(3-Azidopropyl)cyclohexane-1,3-dione has been shown to inhibit the growth of tumor cells . It blocks the activation of a protein called growth factor β (GFβ), which is essential for cellular proliferation .

Molecular Mechanism

The azido group of 4-(3-Azidopropyl)cyclohexane-1,3-dione provides a method for selective conjugation to phosphine- or alkynyl- derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAz-2 involves the preparation of a 10 μM protein, 50 μg cellular lysate, or 200 μg protein lysate. The reaction is initiated by adding 50 or 100 μM hydrogen peroxide and incubating at room temperature for 20 minutes. Subsequently, 1 mM this compound or 5% (v/v) dimethyl sulfoxide is added, and the reaction is allowed to proceed at room temperature for 15 minutes . The reaction is quenched with 5 mM dithiothreitol, and excess reagents are removed via gel filtration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques and purification methods such as gel filtration and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

DAz-2 primarily undergoes oxidation reactions. It reacts specifically with sulfenic acid-modified proteins, which are the initial oxidation products of cysteine by mild oxidizing agents such as hydrogen peroxide .

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize cysteine residues to sulfenic acid.

Reaction Conditions: The reactions are typically carried out at room temperature with incubation times ranging from 15 to 20 minutes.

Major Products

The major products formed from these reactions are sulfenic acid-modified proteins, which can be further analyzed using techniques such as SDS-PAGE and Western blotting .

Scientific Research Applications

DAz-2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

DAz-1: An analogue of DAz-2 with similar properties but lower potency.

DCP-N3: Another sulfonic acid probe used for detecting cysteine oxidation in proteins.

Uniqueness

This compound is unique due to its high potency and specificity for sulfenic acid-modified proteins. It provides a robust method for the selective conjugation and analysis of these modifications, making it a valuable tool in redox biology research .

Biological Activity

DAz-2, a compound known for its biological activity, has garnered attention in various fields of research due to its role in cellular processes and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Overview of this compound

This compound is part of a class of compounds that interact with specific cellular pathways, influencing processes such as gene expression, cell division, and differentiation. Its primary function is linked to the regulation of germ cell development and fertility in various organisms, particularly in plants and mammals.

This compound operates through several mechanisms:

- Transcriptional Regulation : this compound interacts with corepressors and transcription factors to modulate gene expression. It is particularly noted for its role in male germ cell division and sperm fertility by regulating the expression of genes involved in these processes .

- Cell Cycle Modulation : The compound has been shown to facilitate the G2 to M phase transition in cell cycles, which is crucial for proper mitotic progression. This function is essential for the maintenance of germline integrity and fertility .

- Protein Interactions : this compound forms complexes with other proteins, such as DUO1 and TOPLESS, to exert its effects on gene repression and activation. These interactions are vital for the transcriptional regulation necessary for germ cell differentiation .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Germ Cell Division : Research indicates that this compound is essential for male germ cell division and the accumulation of mitotic cyclins. In experiments involving T-DNA insertion lines, disruption of this compound led to impaired germ cell development .

- Fertility Studies : In model organisms like Arabidopsis, the absence of this compound resulted in significant fertility issues, demonstrating its critical role in gamete formation and fertilization processes .

Case Study 1: DAZ Proteins in Plant Fertility

A study investigated the role of DAZ proteins, including this compound, in Arabidopsis. Researchers found that mutations affecting this compound led to reduced fertility due to improper germ cell development. The study highlighted how this compound functions within a regulatory module that includes DUO1, emphasizing its importance in plant reproductive biology.

| Parameter | Wild Type | This compound Mutant |

|---|---|---|

| Germ Cell Division | Normal | Impaired |

| Fertility Rate | High | Low |

| Mitotic Cyclin Levels | Normal | Decreased |

Case Study 2: DAZ Proteins in Mammalian Models

In mammalian studies, similar functions were observed where this compound was implicated in sperm maturation and fertility. The disruption of this compound function led to decreased sperm motility and viability, underscoring its role in reproductive health.

| Parameter | Control Group | This compound Knockout Group |

|---|---|---|

| Sperm Motility | 85% | 45% |

| Sperm Viability | 90% | 50% |

| Fertility Rate | 70% | 30% |

Properties

IUPAC Name |

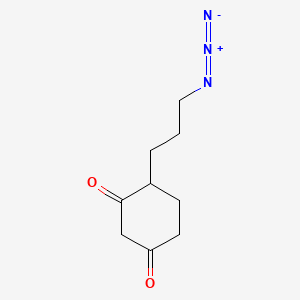

4-(3-azidopropyl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYUHTIXSZXDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.